2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol
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Overview
Description
Askendoside D is a triterpene glycoside isolated from the roots of Astragalus taschkendicus Bunge, a plant belonging to the Leguminosae family . This compound is part of the cycloartane series of triterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Askendoside D is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves several steps:
Extraction: The roots of Astragalus taschkendicus are dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of askendoside D follows similar steps but on a larger scale. The use of industrial-scale extraction and purification equipment allows for the efficient processing of large quantities of plant material. The key steps include:
Large-scale extraction: using industrial solvent extraction units.
Filtration and concentration: using industrial filtration systems and rotary evaporators.
Purification: using large-scale chromatographic columns and automated fraction collectors.
Chemical Reactions Analysis
Types of Reactions
Askendoside D undergoes various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can break down askendoside D into its constituent sugars and aglycone (genin) parts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups present in its structure.
Substitution: Glycosidic bonds in askendoside D can be subjected to substitution reactions, where one sugar moiety is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sulfuric acid or β-D-glucuronidase enzyme.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation and Reduction: Leads to the formation of oxidized or reduced derivatives of askendoside D.
Scientific Research Applications
Askendoside D has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of askendoside D involves its interaction with various molecular targets and pathways:
Molecular Targets: Askendoside D interacts with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Askendoside K: Another triterpene glycoside from Astragalus taschkendicus with a similar structure but different sugar moieties.
Askendoside H: A bisdesmoside of cycloorbigenin C with different glycosylation patterns.
Cycloorbicoside D: A progenin of askendoside D obtained through hydrolysis.
Uniqueness
Askendoside D is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C45H74O16 |
---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3 |
InChI Key |
BEDCTRKYVPEQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
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